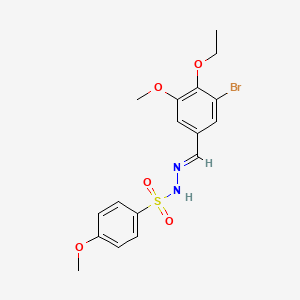
(2-bromo-4-methylphenyl)(3-pyridinylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-bromo-4-methylphenyl)(3-pyridinylmethyl)amine, also known as BPCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. BPCA is a heterocyclic compound that contains both pyridine and amine functional groups. The synthesis of BPCA is a complex process that requires specialized equipment and expertise.
作用機序
The mechanism of action of (2-bromo-4-methylphenyl)(3-pyridinylmethyl)amine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. (2-bromo-4-methylphenyl)(3-pyridinylmethyl)amine has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins that cause inflammation. (2-bromo-4-methylphenyl)(3-pyridinylmethyl)amine has also been shown to inhibit the activity of MMP-9, which is involved in the breakdown of extracellular matrix proteins. Additionally, (2-bromo-4-methylphenyl)(3-pyridinylmethyl)amine has been shown to inhibit the activity of HIV-1 integrase, which is involved in the replication of the HIV virus.
Biochemical and Physiological Effects
(2-bromo-4-methylphenyl)(3-pyridinylmethyl)amine has been shown to have various biochemical and physiological effects. (2-bromo-4-methylphenyl)(3-pyridinylmethyl)amine has been shown to have anti-inflammatory effects by inhibiting the activity of COX-2 and reducing the production of prostaglandins. (2-bromo-4-methylphenyl)(3-pyridinylmethyl)amine has also been shown to have anti-cancer effects by inhibiting the activity of MMP-9 and reducing the breakdown of extracellular matrix proteins. Additionally, (2-bromo-4-methylphenyl)(3-pyridinylmethyl)amine has been shown to have anti-viral effects by inhibiting the activity of HIV-1 integrase and reducing the replication of the HIV virus.
実験室実験の利点と制限
(2-bromo-4-methylphenyl)(3-pyridinylmethyl)amine has several advantages for lab experiments. (2-bromo-4-methylphenyl)(3-pyridinylmethyl)amine is a stable compound that can be easily synthesized and purified. (2-bromo-4-methylphenyl)(3-pyridinylmethyl)amine has also been shown to have low toxicity and high selectivity for its target enzymes and proteins. However, (2-bromo-4-methylphenyl)(3-pyridinylmethyl)amine also has some limitations for lab experiments. (2-bromo-4-methylphenyl)(3-pyridinylmethyl)amine has limited solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, (2-bromo-4-methylphenyl)(3-pyridinylmethyl)amine has a short half-life, which can make it difficult to study its pharmacokinetics.
将来の方向性
For (2-bromo-4-methylphenyl)(3-pyridinylmethyl)amine research include the development of (2-bromo-4-methylphenyl)(3-pyridinylmethyl)amine derivatives, in vivo studies, combination therapy, and new synthesis methods.
合成法
The synthesis of (2-bromo-4-methylphenyl)(3-pyridinylmethyl)amine involves a multistep reaction process that requires the use of various reagents and solvents. The first step involves the reaction of 2-bromo-4-methylphenol with sodium hydride to form the corresponding phenoxide. This is followed by the reaction of the phenoxide with 3-pyridinecarboxaldehyde to form the intermediate compound. The intermediate compound is then reduced using sodium borohydride to form the final product, (2-bromo-4-methylphenyl)(3-pyridinylmethyl)amine. The overall yield of the synthesis process is around 50%, and the purity of the product can be improved using various purification techniques.
科学的研究の応用
(2-bromo-4-methylphenyl)(3-pyridinylmethyl)amine has shown potential applications in medicinal chemistry, particularly in the development of drugs for the treatment of various diseases. (2-bromo-4-methylphenyl)(3-pyridinylmethyl)amine has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use as a neuroprotective agent and in the treatment of Alzheimer's disease. (2-bromo-4-methylphenyl)(3-pyridinylmethyl)amine has been shown to inhibit the activity of various enzymes and proteins, including COX-2, MMP-9, and HIV-1 integrase. These properties make (2-bromo-4-methylphenyl)(3-pyridinylmethyl)amine a promising candidate for drug development.
特性
IUPAC Name |
2-bromo-4-methyl-N-(pyridin-3-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c1-10-4-5-13(12(14)7-10)16-9-11-3-2-6-15-8-11/h2-8,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFBPLLJCLVALS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=CN=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-4-methyl-N-(pyridin-3-ylmethyl)aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzoate](/img/structure/B5762239.png)
![4-fluoro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5762241.png)

![4-chloro-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762263.png)
![N-(2-furylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5762265.png)
![(4-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5762273.png)


![3-amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5762311.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B5762316.png)
![3-[2-(2-isopropoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5762328.png)
![N-(3,4-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5762330.png)
![4-[(3,4-dimethylphenoxy)acetyl]morpholine](/img/structure/B5762332.png)